6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Description
This compound is a benzo[e]indolium derivative featuring a conjugated prop-2-enylidene linker between two dimethyl-substituted benzo[e]indole moieties and a hexanoic acid chain terminated with a chloride counterion. The benzoindolium core is known for optical properties, while the hexanoic acid group enhances solubility and enables bioconjugation .
Properties
Molecular Formula |
C38H41ClN2O2 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride typically involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of reusable catalysts such as ZnO nanoparticles to enhance the reaction efficiency and yield . The reaction conditions often include the use of solvents like water and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various biologically active molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below highlights structurally related compounds and their distinguishing features:
*Similarity indices estimated based on structural alignment and fingerprinting methods (e.g., MACCS or Morgan fingerprints).
Methodological Approaches for Similarity Assessment
- Tanimoto Coefficient : Widely used for fingerprint-based similarity scoring (e.g., ~70% similarity between SAHA and aglaithioduline in HDAC inhibition studies).
- Dice Similarity : Emphasizes shared features, useful for scaffold hopping in virtual screening.
- Activity Cliffs: Notable exceptions where minor structural changes (e.g., counterion substitution: Cl⁻ vs. Br⁻) drastically alter biological activity or solubility.
Critical Considerations
- Counterion Effects : Bromide analogs (e.g., ) may exhibit higher lipophilicity than chloride versions, impacting membrane permeability.
- Synthetic Accessibility : The target compound’s conjugated linker requires multistep synthesis, whereas simpler indolone derivatives (e.g., ) are more straightforward to prepare.
- Activity Cliffs : Subtle changes, such as substituting prop-2-enylidene with cyclohexenyl linkers, can reduce similarity indices by ~35% and abolish target binding.
Biological Activity
6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid; chloride is a complex organic compound primarily recognized for its structural attributes and biological activities. This compound belongs to the class of cyanine dyes, which are noted for their fluorescent properties and significant applications in molecular biology.
Chemical Structure and Properties
The molecular formula of this compound includes carbon, hydrogen, nitrogen, and chlorine atoms, contributing to its unique characteristics. The presence of a hexanoic acid moiety enhances its solubility in biological systems, while multiple dimethyl and trimethyl groups improve its stability and hydrophobicity.
Fluorescent Properties
Due to its structure as a cyanine dye, this compound exhibits strong binding affinity to nucleic acids (DNA and RNA), making it an effective fluorescent probe in various applications such as fluorescence microscopy and DNA staining. Its ability to intercalate with nucleic acids allows for visualization of cellular processes at the molecular level.
Antibacterial and Antifungal Properties
Research indicates that 6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid; chloride may possess antibacterial and antifungal properties. This suggests potential applications in biomedical fields where microbial resistance is a concern.
Cellular Interactions
The compound interacts with various cellular components, influencing cellular signaling pathways. Studies have shown that it can bind effectively to membrane proteins, which may alter cell signaling and contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance, the reaction may include the coupling of indole derivatives with hexanoic acid under controlled conditions to yield the desired product.
Case Studies
Several studies have explored the biological activity of cyanine dyes similar to this compound:
- Fluorescent Imaging : A study demonstrated the use of cyanine dyes in tumor imaging through fluorescence microscopy. The compounds showed high specificity for cancer cells compared to normal cells.
- Antimicrobial Activity : Another investigation revealed that certain cyanine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cell Viability Assays : In vitro cytotoxicity assays have been conducted using various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could inhibit cell proliferation effectively.
Comparative Analysis
| Property | 6-[1,1-Dimethyl...; chloride | Related Cyanine Dyes |
|---|---|---|
| Binding Affinity | High | Variable |
| Antibacterial Activity | Yes | Yes/No |
| Fluorescent Efficiency | High | Moderate to High |
| Cellular Uptake | Significant | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
